Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime
CAS No.: 99705-50-7
Cat. No.: VC21077556
Molecular Formula: C9H8F3NO
Molecular Weight: 203.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99705-50-7 |
|---|---|
| Molecular Formula | C9H8F3NO |
| Molecular Weight | 203.16 g/mol |
| IUPAC Name | (NZ)-N-[1-[3-(trifluoromethyl)phenyl]ethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C9H8F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-5,14H,1H3/b13-6- |
| Standard InChI Key | QQGVWMIRCZEUBB-MLPAPPSSSA-N |
| Isomeric SMILES | C/C(=N/O)/C1=CC(=CC=C1)C(F)(F)F |
| SMILES | CC(=NO)C1=CC(=CC=C1)C(F)(F)F |
| Canonical SMILES | CC(=NO)C1=CC(=CC=C1)C(F)(F)F |
Introduction
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is an organic compound with the molecular formula C₉H₈F₃NO and a molecular weight of 203.1611 g/mol . This compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical properties and reactivity. The presence of the trifluoromethyl group enhances the compound's electron-withdrawing properties, making it unique among oximes .
Synthesis Methods
The synthesis of Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime typically involves several steps:
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Formation of Grignard Complex: An isomeric mixture of halo benzotrifluoride is reacted with magnesium metal in an organic solvent in the presence of a catalyst to form a Grignard complex .
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Reaction with Ketene: The Grignard complex is then reacted with a ketene in a hydrocarbon solvent in the presence of a transition metal ligand-acid complex to obtain an isomeric mixture of trifluoromethyl acetophenone .
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Oximation: The isomeric mixture of trifluoromethyl acetophenone is reacted with hydroxylamine salt to yield Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime .
Applications and Biological Activity
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It is also studied for its potential biological activities, such as antimicrobial properties, although further research is needed to fully understand its efficacy.
Research Findings
Research into the biological activity of Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is limited but suggests potential pharmacological properties. The compound has been explored for its antitubercular activity, showing moderate effects against Mycobacterium tuberculosis H37Rv strain. Additionally, it is used in the synthesis of diversely substituted 3-aryl-1,2,4-triazoles, which have potential applications in medicinal chemistry.
Environmental and Regulatory Considerations
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